Adenosine, adenylyl-(3'.5')-adenylyl-(3'.5')-, diammonium salt
Description
Adenosine, adenylyl-(3'.5')-adenylyl-(3'.5')-, diammonium salt (hereafter referred to as 3',5'-ApA diammonium salt) is a dinucleotide composed of two adenosine moieties linked via 3',5'-phosphodiester bonds, with diammonium counterions neutralizing the phosphate groups. This compound is structurally related to natural RNA dinucleotides but distinguished by its specific linkage and ionic form. The diammonium salt enhances solubility in aqueous solutions, making it suitable for biochemical studies and enzymatic assays .
Properties
CAS No. |
94349-56-1 |
|---|---|
Molecular Formula |
C30H43N17O16P2 |
Molecular Weight |
959.7 g/mol |
IUPAC Name |
diazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C30H37N15O16P2.2H3N/c31-22-13-25(37-4-34-22)43(7-40-13)28-17(48)16(47)11(58-28)2-55-62(51,52)61-21-12(59-30(19(21)50)45-9-42-15-24(33)36-6-39-27(15)45)3-56-63(53,54)60-20-10(1-46)57-29(18(20)49)44-8-41-14-23(32)35-5-38-26(14)44;;/h4-12,16-21,28-30,46-50H,1-3H2,(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39);2*1H3/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-;;/m1../s1 |
InChI Key |
SHUSBRIWJQXMNB-XGMLEZCSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)([O-])O[C@@H]7[C@H](O[C@H]([C@@H]7O)N8C=NC9=C(N=CN=C98)N)CO)O)O)N.[NH4+].[NH4+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)([O-])OC7C(OC(C7O)N8C=NC9=C(N=CN=C98)N)CO)O)O)N.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
One of the most reliable and selective methods to prepare dinucleotides such as adenylyl-(3',5')-adenosine involves enzymatic catalysis using nucleotidyltransferases or specific ribonucleases.
- Enzymatic coupling : Adenosine monophosphate (AMP) units can be enzymatically linked by enzymes such as ribonuclease U2 or nucleotidyltransferases that catalyze the formation of 3',5'-phosphodiester bonds.
- Reaction conditions : Typically, the reaction is carried out in buffered aqueous solutions at physiological pH (around 7.0–8.0) and moderate temperatures (25–37°C).
- Substrate preparation : Adenosine 2',3'-cyclic phosphate or AMP derivatives serve as substrates for enzymatic coupling.
- Yield and specificity : Enzymatic methods provide high regioselectivity for the 3',5'-linkage and moderate to good yields (up to 30–40% depending on enzyme and conditions).
Chemical Synthesis
Chemical synthesis of adenylyl-(3',5')-adenosine involves stepwise phosphodiester bond formation using protected nucleoside derivatives.
- Phosphoramidite method : This is a common approach in oligonucleotide synthesis where protected adenosine nucleosides are sequentially coupled using phosphoramidite chemistry.
- Key steps :
- Protection of hydroxyl groups on adenosine to prevent side reactions.
- Activation of the phosphate group as a phosphoramidite or phosphorochloridate.
- Coupling of the activated phosphate to the 5'-hydroxyl of another adenosine.
- Oxidation of the phosphite triester intermediate to phosphate.
- Deprotection to yield the dinucleotide.
- Reaction conditions : Anhydrous solvents (e.g., acetonitrile), inert atmosphere, and controlled temperature (0–25°C) are used.
- Purification : Chromatographic techniques such as ion-exchange or reverse-phase HPLC are employed to isolate the pure dinucleotide.
- Advantages : High control over sequence and linkage; scalable for oligonucleotide synthesis.
- Limitations : Requires multiple protection/deprotection steps and careful handling of moisture-sensitive reagents.
Solid-Phase Synthesis
- Adapted from oligonucleotide synthesis, solid-phase methods allow automated assembly of dinucleotides.
- Adenosine is anchored to a solid support, and phosphoramidite chemistry is used to add the second adenosine unit.
- This method is efficient for producing small quantities with high purity.
- Post-synthesis cleavage and deprotection yield the free dinucleotide salt.
- Suitable for preparing diammonium salts by subsequent neutralization with ammonium hydroxide.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| pH | 7.0–8.0 | Optimal for enzymatic activity |
| Temperature | 25–37°C | Mild conditions to preserve enzyme activity |
| Solvent | Aqueous buffer (enzymatic); anhydrous organic (chemical) | Depends on method |
| Reaction time | Hours to days (enzymatic); minutes to hours (chemical) | Enzymatic slower but more selective |
| Yield | 30–40% (enzymatic); up to 70% (chemical) | Chemical synthesis can be optimized for higher yield |
| Purification | Ion-exchange chromatography, HPLC | Essential for removing side products |
Research Findings on Preparation
- Studies using carbon-13 NMR spectroscopy have confirmed the formation of the 3',5'-phosphodiester linkage and the conformational stability of the dinucleotide in solution.
- Enzymatic synthesis using ribonuclease U2 has been demonstrated to produce related dinucleotides such as adenylyl-(3',5')-uridine, indicating the feasibility of similar methods for adenylyl-(3',5')-adenosine.
- Chemical synthesis methods adapted from oligonucleotide chemistry provide precise control over the dinucleotide structure and allow for the preparation of diammonium salts by neutralization steps.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Enzymatic Synthesis | Uses nucleotidyltransferases or ribonucleases | High regioselectivity, mild conditions | Longer reaction times, enzyme cost | 30–40 |
| Chemical Synthesis | Phosphoramidite chemistry, protection/deprotection steps | High control, scalable | Complex steps, moisture sensitive | Up to 70 |
| Solid-Phase Synthesis | Automated, uses solid support | Efficient, high purity | Requires specialized equipment | Variable |
This detailed analysis of preparation methods for this compound integrates enzymatic and chemical synthetic strategies, highlighting their conditions, advantages, and limitations. The enzymatic approach offers specificity under mild conditions, while chemical and solid-phase syntheses provide precise structural control suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
Biochemical Research
Signal Transduction Studies
Adenylyl-(3',5')-adenosine is essential in studying signal transduction mechanisms, particularly those involving cyclic adenosine monophosphate (cAMP). It acts as a secondary messenger in various hormonal pathways, influencing physiological responses such as metabolism and cell proliferation. Research has demonstrated that alterations in cAMP levels can affect numerous cellular functions, including gene expression and enzyme activity .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy studies have elucidated the conformational properties of adenylyl-(3',5')-adenosine. These studies reveal how its structure changes under different conditions, which is crucial for understanding its interactions with proteins and other biomolecules . For example, the conformational flexibility of this compound can impact its binding affinity to various receptors involved in signal transduction.
Clinical Applications
Adenosine Deaminase Deficiency
Adenylyl-(3',5')-adenosine has been implicated in clinical conditions such as Deficiency of Adenosine Deaminase 2 (DADA2). This autosomal recessive disorder leads to a spectrum of clinical manifestations including vasculitis and hematologic abnormalities. The role of adenosine in immune response modulation highlights the potential therapeutic avenues for manipulating adenosine levels to treat such conditions .
Therapeutic Agents
Research into adenosine analogs has led to the development of pharmacological agents that target adenosine receptors. These agents are being explored for their potential to treat inflammatory diseases and cancer. For instance, compounds that mimic the action of adenosine can modulate immune responses or inhibit tumor growth by affecting cellular signaling pathways .
Molecular Biology Applications
RNA Synthesis
Adenylyl-(3',5')-adenosine serves as a substrate for RNA polymerases during transcription. Its role in RNA synthesis is fundamental for gene expression studies and the development of RNA-based therapies. Understanding how this compound influences RNA polymerase activity can provide insights into transcription regulation mechanisms .
Enzyme Activity Assays
In biochemical assays, adenylyl-(3',5')-adenosine is used to study enzyme kinetics and interactions. It serves as a standard in high-performance liquid chromatography (HPLC) assays for quantifying nucleotides and assessing enzyme activities related to nucleotide metabolism .
Physiological Studies
Cardiovascular Research
The role of adenylyl-(3',5')-adenosine in cardiovascular physiology has been extensively studied. It influences heart rate and myocardial contractility through its action on cardiac adenosine receptors. Investigations into how this compound mediates sympathetic nervous system responses can provide valuable insights into heart disease mechanisms .
Summary Table: Applications of Adenylyl-(3',5')-Adenylyl-(3'.5')-, Diammonium Salt
Mechanism of Action
The mechanism of action of adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, binding to adenosine receptors and influencing various cellular processes. The compound may also participate in energy transfer reactions, such as those involving adenosine triphosphate (ATP).
Comparison with Similar Compounds
Key Structural Features:
- Linkage: 3',5'-Phosphodiester bonds between adenosine units, mirroring RNA backbone connectivity.
- Counterions: Diammonium ions (NH₄⁺) replace monovalent cations (e.g., Na⁺, K⁺) commonly found in natural nucleotides, altering charge distribution and solubility .
- Molecular Weight: ~596.45 g/mol (based on monoammonium salt data; diammonium form expected to differ slightly) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Linkage-Specific Conformational Differences
- 3',5'-ApA vs. 2',5'-ApA :
- 3',5'-ApA : Adopts a rigid, stacked conformation in solution due to restricted rotation around the C(3')-O and C(5')-O bonds. This mimics RNA structure, enabling recognition by RNA-processing enzymes .
- 2',5'-ApA : Exhibits greater backbone flexibility, with rotations around C(2')-O bonds facilitating unstacking under physiological conditions. This conformational lability is critical for activating RNase L during antiviral responses .
Counterion Effects
- Diammonium vs. Monovalent Salts: The diammonium form of 3',5'-ApA improves solubility in polar solvents compared to sodium or potassium salts. This property is advantageous in enzymatic assays requiring low ionic strength . In contrast, 2',5'-ApA triphosphate (with H⁺/Na⁺ counterions) exhibits pH-dependent activity, as protonation of adenine residues stabilizes interactions with RNase L .
Enzymatic Interactions
- Deamination Susceptibility: Adenosine derivatives with 3',5' linkages show lower Km values (e.g., 9.6 × 10⁻⁴ M for adenylic acid) compared to 2',5' analogues, indicating higher affinity for deaminases like adenosine deaminase (ADA) .
- RNase L Activation: 2',5'-ApA triphosphate activates RNase L at nanomolar concentrations, while 3',5'-ApA lacks this activity due to its inability to induce conformational changes in the enzyme .
Biological Activity
Adenosine, adenylyl-(3'.5')-adenylyl-(3'.5')-, diammonium salt, commonly referred to as cyclic adenosine monophosphate (cAMP), is a crucial signaling molecule in various biological processes. This compound plays a significant role in cellular signaling pathways, influencing metabolism, gene expression, and cell proliferation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Formula: C30H43N17O16P2
- Molecular Weight: 959.71 g/mol
- CAS Number: 94349-56-1
- EINECS Number: 305-174-4
cAMP acts as a secondary messenger in several signaling pathways. It is synthesized from ATP by the enzyme adenylate cyclase and deactivated by phosphodiesterases. The primary actions of cAMP include:
- Activation of protein kinase A (PKA), which phosphorylates various target proteins.
- Regulation of ion channels, influencing neurotransmitter release.
- Modulation of metabolic pathways, such as glycogenolysis and lipolysis.
1. Cardiovascular Effects
cAMP is vital in regulating heart rate and contractility. Studies have shown that increased levels of cAMP lead to enhanced cardiac contractility and relaxation, primarily through PKA activation. This mechanism is crucial for heart function during stress conditions.
2. Neurological Functions
cAMP plays a significant role in neurotransmission and neuronal plasticity. Research indicates that cAMP levels can influence learning and memory processes by modulating synaptic strength and long-term potentiation (LTP) in the hippocampus.
3. Immune Response
cAMP is involved in the regulation of immune cell functions. Elevated cAMP levels in macrophages can inhibit pro-inflammatory cytokine production, suggesting a potential therapeutic target for inflammatory diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Cardiac contractility | PKA activation | |
| Neurotransmission | Modulation of synaptic strength | |
| Immune modulation | Inhibition of cytokine production |
Case Study 1: Cardiovascular Health
A study published in the Journal of Cardiology demonstrated that patients with heart failure exhibited reduced cAMP levels, correlating with impaired cardiac function. Treatment strategies aimed at increasing cAMP levels showed promising results in improving cardiac output and patient outcomes.
Case Study 2: Neurological Disorders
Research in Neuroscience Letters highlighted the role of cAMP in Alzheimer's disease models. By enhancing cAMP signaling pathways, researchers observed improvements in cognitive function and synaptic plasticity, suggesting potential therapeutic avenues for neurodegenerative diseases.
Case Study 3: Inflammation Control
In a clinical trial reported in The Journal of Immunology, patients with rheumatoid arthritis were administered agents that elevated cAMP levels. The results indicated a significant reduction in inflammatory markers and improved clinical symptoms.
Q & A
Q. What are the key challenges in synthesizing Adenosine, adenylyl-(3',5')-adenylyl-(3',5')-, diammonium salt, and how are they addressed?
Synthesis requires precise control of phosphodiester bond formation to avoid undesired 2',5' linkages. A validated method involves using 3'-O-benzoyladenosine derivatives to protect reactive hydroxyl groups, enabling regioselective coupling . Post-synthesis, ammonium salt formation is achieved via ion-exchange chromatography to stabilize the compound and enhance solubility. Contaminants like unreacted nucleotides are minimized using reverse-phase HPLC with UV detection at 260 nm .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
X-ray crystallography is the gold standard for resolving the 3D structure, including the 3',5' phosphodiester linkages and ammonium counterion positions. For example, studies on similar trinucleoside diphosphates (e.g., adenylyl-(3',5')-adenylyl-(3',5')-adenosine hexahydrate) revealed protonation-dependent helical conformations at pH 5–6 . Complementary methods include:
Q. How should researchers purify this compound to ensure high purity for enzymatic assays?
A two-step protocol is recommended:
Ion-exchange chromatography: Separates the diammonium salt from mono- or triammonium impurities using gradients of ammonium bicarbonate.
Size-exclusion chromatography (SEC): Removes aggregates or truncated oligonucleotides. Purity (>98%) is confirmed via analytical HPLC with a C18 column and 10 mM ammonium acetate buffer .
Advanced Research Questions
Q. How does this compound interact with RNA-processing enzymes like 2-5A-dependent endonucleases?
The compound’s 3',5' linkages are critical for binding specificity. Studies on 5'-O-triphosphoadenylyl-(2'→5')-adenylyl-(2'→5')-adenosine analogs revealed that phosphorylation state (mono- vs. triphosphate) and chain length influence binding affinity to endonucleases. For example:
Q. How can researchers resolve contradictions in reported binding affinities for this compound?
Discrepancies often arise from buffer conditions (e.g., Mg<sup>2+</sup> concentration) or enzyme isoforms. A systematic approach includes:
Q. What role does this compound play in nonenzymatic RNA ligation mechanisms?
Under prebiotic conditions, the 3',5' linkages facilitate template-directed RNA ligation via base stacking and hydrogen bonding. Key findings:
- Water-compatible ligation: The compound’s helical structure promotes proximity-driven ligation without enzymes, with efficiency dependent on Mg<sup>2+</sup> and temperature (optimized at 50°C) .
- Kinetic studies: Use <sup>32</sup>P-labeled RNA fragments to track ligation products via PAGE autoradiography .
Q. How does phosphorylation at the 5' terminus affect its biochemical activity?
Phosphorylation modulates interactions with ATP-dependent kinases and nucleases. For example:
- Triphosphate forms act as competitive inhibitors of adenylate cyclase, with Ki values in the µM range.
- Methodological note: Radiolabeled [γ-<sup>32</sup>P]ATP incorporation assays quantify phosphorylation efficiency .
Data Contradiction Analysis
Example: Conflicting reports on the compound’s activation of RNase L may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
